Methyl 4-acetoxybenzoate

CAS No.: 24262-66-6

Cat. No.: VC1713092

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24262-66-6 |

|---|---|

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | methyl 4-acetyloxybenzoate |

| Standard InChI | InChI=1S/C10H10O4/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2/h3-6H,1-2H3 |

| Standard InChI Key | PGJQPLVEUVHSFQ-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)OC |

| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)OC |

Introduction

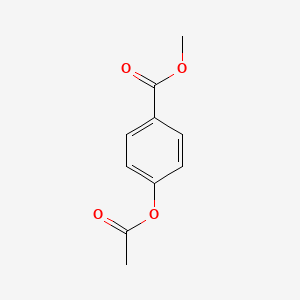

Chemical Identity and Structure

Molecular Formula and Composition

Methyl 4-acetoxybenzoate has the molecular formula C10H10O4 with a molecular weight of 194.18 g/mol . The compound's structure features a benzene ring with two key functional groups: an acetoxy group (CH3COO-) at the para position and a methyl ester group (-COOCH3). This arrangement contributes to its specific chemical behavior and reactivity patterns .

Structural Characteristics

The chemical structure of Methyl 4-acetoxybenzoate can be described as follows:

-

Core structure: A substituted benzene ring

-

Para-position substitution: Acetoxy group (derived from acetic acid)

-

Carboxyl position: Methyl ester group

-

Bond arrangement: The acetoxy group connects to the aromatic ring through an oxygen atom, while the methyl ester contains a carbonyl group linked to both the ring and a methoxy group

Chemical Identifiers and Nomenclature

Methyl 4-acetoxybenzoate is registered with several standard chemical identifiers that facilitate its recognition in scientific databases and literature:

| Identifier Type | Value |

|---|---|

| CAS Number | 24262-66-6 |

| European Community (EC) Number | 607-348-8 |

| ChEBI ID | CHEBI:86900 |

| IUPAC Name | methyl 4-acetyloxybenzoate |

| InChI | InChI=1S/C10H10O4/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2/h3-6H,1-2H3 |

| InChI Key | PGJQPLVEUVHSFQ-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)OC |

| DSSTox Substance ID | DTXSID70342085 |

| Metabolomics Workbench ID | 69941 |

The compound is also known by several synonyms including:

Physical Properties

Physical State and Appearance

Methyl 4-acetoxybenzoate exists as a white crystalline powder at room temperature . This physical appearance is characteristic of many purified organic compounds and can serve as a preliminary identifier during laboratory analysis.

Thermal Properties

The compound has a defined melting point of 82°C . This thermal property is essential for:

-

Confirming compound purity (pure substances typically exhibit sharp melting points)

-

Facilitating proper handling and storage conditions

-

Informing formulation considerations for potential applications

Chemical Classification

Methyl 4-acetoxybenzoate is classified as:

-

A benzoate ester

-

A member of phenyl acetates

-

A para-substituted aromatic compound

This classification is important for understanding its chemical behavior, reactivity patterns, and potential functional applications.

Natural Occurrence

Documented Natural Sources

Methyl 4-acetoxybenzoate has been reported to occur naturally in Phoenix dactylifera, commonly known as the date palm . This finding represents an important phytochemical characteristic of this economically significant plant species. The compound has been identified through advanced analytical techniques, establishing its presence as a natural constituent rather than a contaminant or artifact.

Significance in Natural Systems

The presence of Methyl 4-acetoxybenzoate in date palm suggests potential biological roles, which may include:

-

Contributing to the plant's defense mechanisms

-

Participating in biochemical pathways specific to Phoenix dactylifera

-

Influencing the sensory or nutritional properties of the fruit

Chemical Reactivity

Functional Group Reactivity

The chemical structure of Methyl 4-acetoxybenzoate suggests predictable reactivity patterns based on its functional groups:

-

Ester groups (both acetoxy and methyl ester) may undergo:

-

Hydrolysis under acidic or basic conditions

-

Transesterification with alcohols

-

Reduction to alcohols with appropriate reducing agents

-

-

The aromatic ring may participate in:

-

Electrophilic aromatic substitution reactions

-

Reduction reactions under specific conditions

-

These reactivity patterns are consistent with the established chemistry of benzoate esters and phenyl acetates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume